REACTION_CXSMILES
|
CCN=C=[N:5][CH2:6][CH2:7][CH2:8][N:9](C)C.Cl.C1C=CC2N([OH:22])N=NC=2C=1.CN1[CH2:29][CH2:28][O:27][CH2:26]C1.N.C1[CH2:35][O:34][CH2:33][CH2:32]1>O>[NH2:9][C:8]1[CH:29]=[C:28]([O:27][CH3:26])[CH:32]=[C:33]([O:34][CH3:35])[C:7]=1[C:6]([NH2:5])=[O:22] |f:0.1|
|
Name
|
amino acid
|
Quantity
|
82.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
89.2 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
51.3 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
4.2 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.25 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM (2×250 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were then washed with water (2×500 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentration, formation of a slurry
|
Type
|
FILTRATION
|
Details
|
with ether (550 mL), filtration
|
Type
|
CUSTOM
|
Details
|
drying under high vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N)C(=CC(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.7 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |